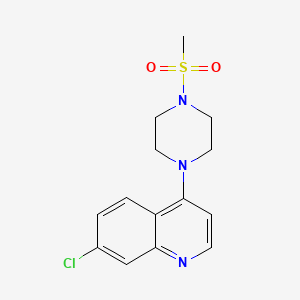

7-Chloro-4-(4-methylsulfonylpiperazin-1-yl)quinoline

Description

7-Chloro-4-(4-methylsulfonylpiperazin-1-yl)quinoline is a synthetic quinoline derivative featuring a piperazine ring substituted with a methylsulfonyl group at the 4-position. The quinoline core is a privileged scaffold in medicinal chemistry, known for its versatility in targeting diverse biological pathways. The methylsulfonyl group enhances polarity and may improve pharmacokinetic properties, such as solubility and metabolic stability, compared to unmodified piperazine analogs.

Properties

IUPAC Name |

7-chloro-4-(4-methylsulfonylpiperazin-1-yl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16ClN3O2S/c1-21(19,20)18-8-6-17(7-9-18)14-4-5-16-13-10-11(15)2-3-12(13)14/h2-5,10H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYTUJCPWVORWDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCN(CC1)C2=C3C=CC(=CC3=NC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 7-Chloro-4-(piperazin-1-yl)quinoline Intermediate

Classical Nucleophilic Substitution Methods

The foundational approach involves nucleophilic aromatic substitution of 4,7-dichloroquinoline with piperazine. Early methods employed ethoxyethanol as a solvent with a 10-fold excess of piperazine under reflux for 24 hours, yielding the intermediate in 54–65% purity. However, toxicity concerns with ethoxyethanol and challenges in removing excess piperazine necessitated改进. For instance, Liu et al. utilized N-methyl-2-pyrrolidinone (NMP) under highly diluted conditions, achieving 54% yield after dichloromethane extraction.

Improved Green Synthesis Approaches

Modern protocols prioritize solvent safety and stoichiometric efficiency. A patent by WO09050734 demonstrated refluxing 4,7-dichloroquinoline with piperazine (3:1 molar ratio) in isopropanol with potassium carbonate, yielding 82–86% product. Critical work-up steps included aqueous phase extraction with dichloromethane to remove dimer impurities (e.g., bis-quinoline derivatives) and subsequent basification with ammonia to isolate the product at 98.56% purity. This method reduces piperazine waste and eliminates toxic solvents, aligning with green chemistry principles.

Table 1: Comparative Analysis of Intermediate Synthesis Methods

| Method | Solvent | Piperazine Equiv. | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|---|

| Ethoxyethanol reflux | Ethoxyethanol | 10 | 54 | 65 | |

| NMP dilution | NMP | 3 | 54 | 85 | |

| Isopropanol/K₂CO₃ | Isopropanol | 3 | 86 | 98.56 |

Sulfonation to Introduce Methylsulfonyl Group

Reaction Conditions and Optimization

The piperazinyl intermediate undergoes sulfonation with methylsulfonyl chloride in tetrahydrofuran (THF) at room temperature for 4 hours. Stoichiometric studies indicate a 1:1 molar ratio of intermediate to sulfonyl chloride achieves optimal conversion. Quenching with ice water followed by sodium bicarbonate neutralization isolates the crude product, which is purified via silica chromatography or recrystallization from dichloromethane/hexane.

Characterization of Sulfonated Product

Spectroscopic confirmation is critical:

- IR Spectroscopy : A strong absorption band at 1160–1175 cm⁻¹ confirms the sulfonyl (SO₂) group.

- ¹H NMR : Distinct peaks include a singlet for the methylsulfonyl group (δ 3.05 ppm) and aromatic protons of the quinoline ring (δ 7.8–8.9 ppm).

- LC-MS : Molecular ion peaks align with the calculated mass (C₁₄H₁₇ClN₃O₂S: m/z 346.08).

Table 2: Spectral Data for 7-Chloro-4-(4-Methylsulfonylpiperazin-1-yl)quinoline

| Technique | Key Data | Reference |

|---|---|---|

| IR | ν(SO₂) = 1165 cm⁻¹ | |

| ¹H NMR | δ 3.05 (s, 3H, CH₃), 3.4–3.6 (m, 8H, piperazine), 8.21 (d, J=9 Hz, 1H) | |

| LC-MS | m/z 346.08 [M+H]⁺ |

Comparative Analysis of Synthetic Routes

The isopropanol/K₂CO₃ method for the intermediate outperforms classical routes in yield (86% vs. 54%) and purity (98.56% vs. 65%), attributed to efficient impurity removal via dichloromethane extraction. Sulfonation in THF achieves near-quantitative conversion due to the solvent’s ability to stabilize the sulfonyl chloride intermediate.

Purity Considerations and Impurity Profiling

Common impurities include unreacted 4,7-dichloroquinoline and bis-sulfonated byproducts. HPLC analysis with a C18 column (acetonitrile/water gradient) resolves these contaminants, ensuring pharmacopeial compliance. The WO09050734 protocol’s aqueous work-up reduces dimer content to <0.5%, critical for pharmaceutical applications.

Chemical Reactions Analysis

Synthetic Pathways

The synthesis of 7-chloro-4-(4-methylsulfonylpiperazin-1-yl)quinoline typically involves several key steps:

-

Starting Materials :

-

4,7-Dichloroquinoline

-

Piperazine derivatives

-

Sulfonyl chlorides or sulfonic acids for the sulfonyl group

-

-

General Reaction Scheme :

The synthesis generally follows a multi-step reaction pathway involving the formation of the piperazine derivative followed by the introduction of the sulfonyl group. -

Reaction Conditions :

-

Reflux conditions in solvents such as ethanol or methanol are commonly employed.

-

Basic conditions using potassium carbonate or sodium hydroxide are often utilized for the reaction to proceed efficiently.

-

Notable Methods

Several notable methods for synthesizing this compound have been documented:

-

Singh et al. reported a method involving refluxing piperazine with 4,7-dichloroquinoline in ethoxyethanol, achieving a yield of approximately 65% .

-

Vennerstrom et al. described a similar approach but used a ternary solvent mixture for extraction and purification, yielding up to 86% purity .

-

Liu et al. utilized highly diluted conditions in N-methyl-2-pyrrolidinone, resulting in a yield of 54% .

Reactivity Profile

This compound exhibits various chemical reactivity patterns:

-

Nucleophilic Substitution : The chlorine atom at position 7 can undergo nucleophilic substitution reactions, making it a potential site for further functionalization.

-

Sulfonamide Formation : The sulfonyl group can engage in reactions typical of sulfonamides, including electrophilic aromatic substitutions and nucleophilic attacks from amines.

Reaction Mechanisms

The mechanisms of these reactions can be summarized as follows:

-

Nucleophilic Attack :

The chlorine atom can be replaced by nucleophiles such as amines or thiols under basic conditions. -

Electrophilic Aromatic Substitution :

The quinoline ring system can participate in electrophilic aromatic substitution reactions, facilitated by the electron-withdrawing nature of the sulfonyl group.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has demonstrated that 7-Chloro-4-(4-methylsulfonylpiperazin-1-yl)quinoline exhibits significant anticancer properties. A study evaluating various 4-aminoquinoline derivatives found that compounds related to this structure showed potent cytotoxic effects against breast cancer cell lines, including MDA-MB231 and MCF7. The structure-activity relationship (SAR) analysis indicated that modifications at the 7th position of the quinoline ring could enhance the anticancer activity while maintaining selectivity for cancer cells over non-cancer cells .

Mechanism of Action

The mechanism by which this compound exerts its anticancer effects includes inhibition of critical signaling pathways involved in tumor growth. For instance, one derivative was identified as a potent inhibitor of the vascular endothelial growth factor receptor II (VEGFR-II), with an IC50 value indicating strong efficacy against cancer cell proliferation .

Anti-inflammatory Research

In addition to its anticancer properties, this compound has been investigated for its anti-inflammatory effects. Studies have shown that it can inhibit nitric oxide production in macrophages, which is a crucial mediator in inflammatory responses. In vivo experiments demonstrated its potential to reduce paw edema in animal models, suggesting both peripheral and central analgesic activities .

Antimicrobial Properties

The compound also exhibits antimicrobial activity against various bacterial and fungal strains. Its mechanism involves interference with bacterial DNA replication by inhibiting enzymes such as DNA gyrase and topoisomerase IV. This dual action enhances its potential as a therapeutic agent against infections caused by resistant strains .

Summary of Research Findings

The following table summarizes key findings related to the applications of this compound:

Case Study 1: Anticancer Efficacy

A study synthesized several derivatives of the compound and assessed their cytotoxicity against various breast cancer cell lines. The most effective compound showed an IC50 value significantly lower than standard treatments, highlighting the potential for developing new cancer therapies based on this scaffold .

Case Study 2: Anti-inflammatory Mechanism

In experimental models, the compound demonstrated a significant reduction in inflammatory markers and pain response. This suggests that it could be further developed as an anti-inflammatory agent with both central and peripheral effects .

Mechanism of Action

The mechanism of action of 7-Chloro-4-(4-methylsulfonylpiperazin-1-yl)quinoline involves its interaction with specific molecular targets. For instance, it can bind to DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication, thereby inhibiting bacterial growth . In cancer cells, it may induce apoptosis by activating caspase pathways and inhibiting cell proliferation .

Comparison with Similar Compounds

Comparison with Structural Analogs

Anticancer Activity: VEGFR-II Inhibitors

Derivatives of 7-chloro-4-(piperazin-1-yl)quinoline modified with urea or aminoacyl groups demonstrated potent VEGFR-II inhibition. A key compound (Figure 31 in ) exhibited cytotoxicity surpassing the reference drug lenvatinib, forming critical hydrogen bonds with Cys919 and Asp1046 in the kinase domain . In contrast, the methylsulfonyl group in the target compound may enhance binding affinity through polar interactions or alter metabolic stability, though direct comparative data are lacking.

Table 1: Anticancer Activity of Selected Quinoline Derivatives

Antimicrobial and Antiparasitic Activity

- Hydrazinyl Derivatives: Compounds like 7-chloro-4-[2-(phenylmethylidene)hydrazin-1-yl]quinoline (4f) showed antifungal activity against Aspergillus niger at 25 µg/mL . These derivatives rely on hydrazine linkers for activity, whereas the methylsulfonyl group in the target compound may reduce antifungal potency but improve selectivity.

- Hybrid Molecules: Hybrids combining quinoline with nitroimidazole (e.g., compound 12 in ) displayed antiparasitic activity against Entamoeba histolytica and Giardia lamblia .

Table 2: Antimicrobial Activity of Quinoline Derivatives

Anti-Inflammatory and Analgesic Effects

- Phenylpiperazine Derivatives: Compound 5 (1-(4-(7-chloroquinoline-4-yl)piperazin-1-yl)-2-(4-phenylpiperazin-1-yl)ethanone) inhibited nitric oxide production and exhibited analgesic effects in murine models . The methylsulfonyl group may enhance anti-inflammatory activity by increasing electron deficiency or modulating enzyme interactions.

- Selenium-Containing Analogs: 7-Chloro-4-(phenylselanyl)quinoline (4-PSQ) and its derivatives (e.g., -F, -CF3 substitutions) showed antinociceptive effects in thermal and chemical nociception models. Electron-withdrawing groups improved activity, suggesting that the methylsulfonyl group could similarly enhance efficacy .

Toxicity Profiles

- Hydrazinyl Derivatives: Analogs like 7-chloro-4-[2-(phenylmethylidene)hydrazin-1-yl]quinoline showed low toxicity in C. elegans models, with survival rates comparable to untreated controls .

- Piperidine vs.

Biological Activity

7-Chloro-4-(4-methylsulfonylpiperazin-1-yl)quinoline is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications in oncology and infectious diseases. This article provides a comprehensive overview of its biological activity, including data tables, relevant case studies, and detailed research findings.

Chemical Structure and Properties

The compound this compound features a quinoline core substituted with a chloro group at position 7 and a piperazine moiety that carries a methylsulfonyl group. Its molecular formula is , which contributes to its pharmacological properties.

The biological activity of this compound is largely attributed to its interaction with various biological targets, including enzymes and receptors involved in cancer proliferation and infectious disease processes. The piperazine ring enhances solubility and bioavailability, while the chloro and sulfonyl groups are critical for binding affinity to target proteins.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound, particularly against breast cancer cell lines. The compound has demonstrated significant cytotoxic effects in vitro.

In Vitro Cytotoxicity Studies

A study evaluated the cytotoxic effects of this compound on several breast cancer cell lines, including MDA-MB231, MDA-MB468, and MCF7. The results indicated that the compound exhibited potent antiproliferative activity with IC50 values comparable to established chemotherapeutics.

Antimalarial Activity

The hybrid nature of the compound also suggests potential antimalarial properties. Research has shown that derivatives based on the 7-chloroquinoline scaffold exhibit activity against both chloroquine-sensitive and resistant strains of Plasmodium falciparum.

Antimalarial Efficacy

In a comparative study, the synthesized compounds were tested against various strains:

Other Pharmacological Activities

Beyond anticancer and antimalarial activities, this compound has been explored for its effects as an anti-HIV agent, antidiabetic agent, and as an inhibitor of certain kinases involved in cancer progression.

Summary of Biological Activities

Case Studies

- Cytotoxic Evaluation : A study assessed the cytotoxicity of various derivatives of the quinoline scaffold against human breast cancer cells. The results indicated that modifications to the piperazine ring significantly influenced biological activity, with some derivatives showing enhanced potency compared to others.

- Hybrid Compound Development : Research focused on synthesizing hybrid compounds that combine the quinoline scaffold with other pharmacophores demonstrated improved efficacy against both cancer cells and malaria parasites, indicating a promising avenue for drug development.

Q & A

Q. What are the key synthetic pathways for 7-chloro-4-(4-methylsulfonylpiperazin-1-yl)quinoline, and how do reaction conditions influence yield and purity?

- Methodology : The compound is typically synthesized via sequential reactions: (i) Chlorination of quinoline intermediates using POCl₃ under reflux . (ii) Condensation with piperazine derivatives in isopropyl alcohol (IPA) at 95°C to form the piperazinyl-quinoline core . (iii) Introduction of the methylsulfonyl group via coupling with methylsulfonyl chloride or similar reagents.

- Critical factors : Reaction time, solvent polarity (e.g., IPA vs. DMF), and stoichiometric ratios of piperazine derivatives significantly affect yield. Impurities like 4,5-dichloroquinoline require recrystallization from 2-propanol for removal .

Q. How is the structural identity of this compound validated in synthetic chemistry?

- Analytical techniques :

- X-ray crystallography confirms molecular packing and hydrogen-bonding networks (e.g., N–H⋯N interactions in the piperazine moiety) .

- NMR spectroscopy (¹H/¹³C) identifies substituent positions, with quinoline protons appearing as doublets (δ 8.5–9.0 ppm) and piperazine protons as broad singlets (δ 2.5–3.5 ppm).

- HPLC-MS ensures purity (>95%) and detects residual solvents or byproducts .

Q. What primary biological activities have been reported for this compound, and what experimental models are used?

- Anti-inflammatory activity : In RAW 264.7 macrophages, the compound suppresses nitric oxide (NO) production by inhibiting iNOS expression (IC₅₀ ~15 μM). In vivo, it reduces carrageenan-induced paw edema in mice by 60–70% at 50 mg/kg .

- Analgesic effects : Central analgesic activity is tested via hot-plate assays, showing 40% latency increase at 25 mg/kg .

Advanced Research Questions

Q. How does the methylsulfonyl-piperazine substituent influence structure-activity relationships (SAR) compared to other piperazine analogs?

- SAR insights :

- The methylsulfonyl group enhances metabolic stability by reducing CYP450-mediated oxidation compared to unsubstituted piperazine .

- Electrophilic sulfonyl groups may improve target binding (e.g., kinase or receptor pockets) via dipole interactions. Comparative studies with 4-phenylpiperazine analogs show a 2–3× potency increase in anti-inflammatory assays .

Q. What strategies are effective in resolving impurities during large-scale synthesis?

- Impurity profile : Common impurities include 4,7-dichloroquinoline (from incomplete substitution) and N-alkylated byproducts.

- Purification :

- Recrystallization in 2-propanol removes 1–4% dichloroquinoline impurities .

- Column chromatography (silica gel, CH₂Cl₂:MeOH 10:1) isolates the target compound with >99% purity for pharmacological studies .

Q. What structural insights from crystallography explain the compound’s stability and intermolecular interactions?

- Crystal packing : The asymmetric unit contains two molecules linked via N–H⋯N hydrogen bonds (2.8–3.0 Å) along the [110] direction, forming a stable 3D network .

- Torsional angles : The piperazine ring adopts a chair conformation, minimizing steric hindrance with the quinoline core. The methylsulfonyl group’s orientation influences solubility and crystallinity .

Q. How can contradictory data on biological efficacy across different experimental models be addressed?

- Case example : Discrepancies in NO suppression (in vitro vs. in vivo) may arise from differences in bioavailability or metabolite formation.

- Resolution :

- Validate results using orthogonal assays (e.g., ELISA for TNF-α/IL-6 alongside NO measurement) .

- Conduct pharmacokinetic studies (plasma half-life, tissue distribution) to correlate in vitro IC₅₀ with effective in vivo doses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.